Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(4-propoxyphenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(4-propoxyphenyl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a benzodioxin ring, a propoxyphenyl group, and a thiophene carboxylate moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(4-propoxyphenyl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Propoxyphenyl Group: This step may involve the coupling of a propoxyphenyl halide with an amine derivative using palladium-catalyzed cross-coupling reactions.
Construction of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(4-propoxyphenyl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(4-propoxyphenyl)carbonyl]amino}thiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate
- Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate
Uniqueness
The uniqueness of Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(4-propoxyphenyl)carbonyl]amino}thiophene-3-carboxylate lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. Comparing it with similar compounds can help identify the effects of different substituents on these characteristics.
Properties
Molecular Formula |
C25H25NO6S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-[(4-propoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H25NO6S/c1-3-13-30-17-11-9-16(10-12-17)23(27)26-24-22(25(28)29-4-2)18(15-33-24)21-14-31-19-7-5-6-8-20(19)32-21/h5-12,15,21H,3-4,13-14H2,1-2H3,(H,26,27) |
InChI Key |
PDDJWMYWKQIYPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3COC4=CC=CC=C4O3)C(=O)OCC |
Origin of Product |
United States |
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